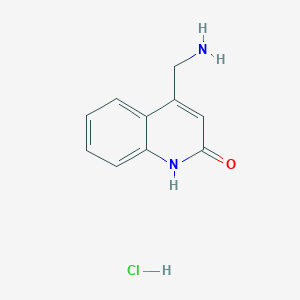
4-(Aminomethyl)-1,2-dihydroquinolin-2-one hydrochloride
Übersicht
Beschreibung
4-(Aminomethyl)-1,2-dihydroquinolin-2-one hydrochloride is a useful research compound. Its molecular formula is C10H11ClN2O and its molecular weight is 210.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
4-(Aminomethyl)-1,2-dihydroquinolin-2-one hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly as an anticancer and antibacterial agent. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound is characterized by a quinoline ring system with an aminomethyl side chain at the 4-position. Its chemical formula is . The hydrochloride salt form enhances solubility and stability, making it suitable for pharmacological applications.
Synthesis Methods:
- The synthesis typically involves the bromination of 4-methylquinolin-2(1H)-one followed by nucleophilic substitution with aminomethyl groups.
- Other methods include reactions with acetic acid and iodine to modify existing quinoline structures.
The biological activity of this compound primarily involves:
- Inhibition of Bacterial DNA Gyrase: This compound exhibits significant activity against bacterial DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication. Studies have shown that it can effectively target ciprofloxacin-resistant strains of bacteria, including Escherichia coli and Klebsiella pneumoniae .
- Induction of Apoptosis in Cancer Cells: The compound has been reported to interfere with enzymes involved in cancer cell proliferation, leading to apoptosis. It shows cytotoxic effects against various cancer cell lines, including colorectal adenocarcinoma (Caco-2) and breast cancer (MCF-7) .
Biological Activity Overview
Case Studies and Research Findings
-
Anticancer Activity:
- A study demonstrated that this compound exhibited potent cytotoxicity against human colorectal adenocarcinoma (Caco-2) cells with an IC50 value suggesting significant potential as an anticancer agent .
- Another study highlighted its effectiveness against breast cancer cell lines (MCF-7), indicating its role in cancer therapy .
-
Antibacterial Efficacy:
- Research indicated that the compound effectively targets Gram-negative pathogens resistant to traditional antibiotics. It was shown to have lower MIC values compared to other quinolone derivatives against resistant strains .
- The mechanism involves occupying the classical quinolone binding site in the topoisomerase IV-DNA cleavage complex, which is critical for its antibacterial action .
Eigenschaften
IUPAC Name |
4-(aminomethyl)-1H-quinolin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O.ClH/c11-6-7-5-10(13)12-9-4-2-1-3-8(7)9;/h1-5H,6,11H2,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFDUUHMVBMEEPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)N2)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















